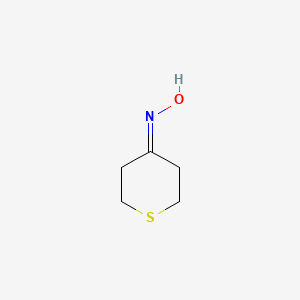

Tetrahydrothiopyran-4-one oxime

Descripción

Contextualization within Heterocyclic Oxime Chemistry

Heterocyclic oximes are a class of organic compounds characterized by the presence of a C=N-OH functional group within a ring structure that contains at least one heteroatom. Oximes, in general, are well-regarded for their versatile reactivity. researchgate.net They can be transformed into a variety of other functional groups, including amines, nitriles, and amides, and are crucial precursors in the synthesis of nitrogen-containing heterocycles. researchgate.net The oxime moiety can participate in rearrangements, cycloadditions, and fragmentation reactions, offering a rich platform for synthetic exploration. nsf.gov

The incorporation of an oxime into a heterocyclic framework, such as the tetrahydrothiopyran (B43164) ring system, introduces a key point of functionality onto a stable scaffold. This allows for the selective modification of the molecule, enabling the construction of diverse molecular architectures. The geometry of the oxime group (existing as E and Z isomers) can also influence the stereochemical outcome of reactions, a critical aspect in the synthesis of chiral molecules.

Significance of Sulfur-Containing Heterocycles in Synthetic and Medicinal Chemistry

Sulfur-containing heterocycles are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs featuring these structural motifs. kaznu.kzresearchgate.netnih.gov The presence of a sulfur atom within a heterocyclic ring can profoundly influence a molecule's physicochemical properties, such as its conformation, lipophilicity, and metabolic stability. These characteristics are critical for a compound's biological activity and pharmacokinetic profile.

The thiopyran ring, a six-membered sulfur-containing heterocycle, is a key structural component in a variety of biologically active compounds. wikipedia.org Derivatives of thiopyrans have been reported to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. wikipedia.org The sulfur atom can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, which can be crucial for the binding of a molecule to a biological target. The ability of the sulfur atom to exist in different oxidation states (sulfide, sulfoxide (B87167), sulfone) further expands the chemical diversity and potential applications of these heterocycles. nsf.gov

Historical Overview of Tetrahydrothiopyranone Chemistry and Oxime Derivatives

The chemistry of tetrahydrothiopyranones, the ketone precursors to their oxime derivatives, has been developed over several decades, driven by the need for versatile building blocks in organic synthesis. Various synthetic routes to construct the tetrahydro-4H-thiopyran-4-one core have been established. Early methods often involved the cyclization of acyclic precursors. For instance, the treatment of dimethyl 3,3'-thiobispropanoate with a base, followed by decarboxylation, has been a viable route to the parent ketone.

More recent synthetic strategies have focused on improving efficiency and introducing substituents with greater control. These include rhodium-catalyzed hydroacylation/thio-conjugate-addition sequences and double-conjugate additions of hydrogen sulfide (B99878) to divinyl ketones. nih.govclockss.org These modern methods allow for the construction of substituted tetrahydrothiopyranone rings, which are valuable for creating libraries of compounds for biological screening.

The conversion of tetrahydrothiopyran-4-one (B549198) to its oxime is a standard chemical transformation. The reaction typically involves treating the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base. kaznu.kzresearchgate.net While detailed historical accounts of the synthesis of the unsubstituted Tetrahydrothiopyran-4-one oxime are not extensively documented in readily available literature, the preparation of analogous oximes, such as 3,5-substituted tetrahydropyran-4-one oximes, has been described. kaznu.kz For example, the reaction of the corresponding ketone with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) has been shown to produce the oxime in good yield. kaznu.kz This general methodology is presumed to be applicable to the synthesis of the title compound.

A notable study in the early 21st century focused on a derivative, 4-(tetrahydro-4H-thiopyran-1-oxide-4-ylidene)-cyclohexanone oxime. nih.gov This research provided detailed structural insights through single-crystal X-ray analysis, revealing the formation of non-covalent polymer-like chains through intermolecular hydrogen bonding between the oxime and sulfoxide functionalities. nih.gov This work highlights the importance of non-covalent interactions in the solid-state chemistry of these molecules and underscores the ongoing interest in the structural and supramolecular chemistry of tetrahydrothiopyranone derivatives.

| Property | Data |

| Chemical Formula | C₅H₉NOS |

| Molecular Weight | 131.20 g/mol |

| CAS Number | 6309-59-7 |

| Physical Form | Solid |

Structure

3D Structure

Propiedades

IUPAC Name |

N-(thian-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NOS/c7-6-5-1-3-8-4-2-5/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWSBAVVPGULZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285380 | |

| Record name | N-Thian-4-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6309-59-7 | |

| Record name | 6309-59-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Thian-4-ylidenehydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for Tetrahydrothiopyran 4 One Oxime and Its Analogues

Direct Oximation of Tetrahydrothiopyran-4-one (B549198) Precursors

The most straightforward method for preparing Tetrahydrothiopyran-4-one oxime is the direct oximation of Tetrahydrothiopyran-4-one. This reaction involves the condensation of the ketone with a hydroxylamine (B1172632) derivative.

The efficiency of the oximation reaction is highly dependent on the chosen conditions. orgsyn.org Key parameters that are often optimized include temperature, solvent, and the use of catalysts.

For the oximation of a related compound, 3,5-dimethyleneoxytetrahydropyran-4-one, studies have shown that the reaction with hydroxylamine hydrochloride in the presence of sodium acetate (B1210297) gives the optimal yield when heated to below 80°C. kaznu.kzresearchgate.net This suggests that moderate temperatures are generally favorable for this type of transformation.

The choice of solvent also plays a critical role. While various solvents can be used, protic solvents like 1-propanol, 2-propanol, or 2-methylpropan-1-ol have been found to be particularly effective. orgsyn.org The use of alcoholic solvents can lead to increased yields and significantly shorter reaction times, especially when combined with microwave irradiation. orgsyn.org Conventional heating in a solvent like 1,4-dioxane (B91453) is also a viable option, though it may require longer reaction times. orgsyn.org

In some cases, the reaction can be performed under solvent-free conditions, which aligns with the principles of green chemistry. nih.gov For instance, grinding a carbonyl compound with hydroxylamine hydrochloride in the presence of a catalyst like bismuth(III) oxide (Bi2O3) can produce the corresponding oxime in high yield and in a very short time. nih.gov

The following table summarizes the impact of different reaction conditions on the synthesis of oximes from their corresponding carbonyl precursors.

| Catalyst | Solvent | Temperature | Reaction Time | Yield | Reference |

| None | 1,4-Dioxane | Reflux | >10 h | Moderate | orgsyn.org |

| None | 1-Propanol | Microwave | <10 h | High | orgsyn.org |

| AcONa | Not Specified | <80°C | Not Specified | 65.3% | kaznu.kzresearchgate.net |

| Bi2O3 | Solvent-free | Room Temp | 1.5-20 min | High | nih.gov |

| ZnO | Solvent-free | 80°C | Not Specified | High | nih.gov |

The most common reagent used for oximation is hydroxylamine, typically in the form of its hydrochloride salt (NH2OH·HCl). orgsyn.orgkaznu.kzresearchgate.net This salt is stable and easy to handle. In the reaction, a base is required to liberate the free hydroxylamine. Sodium acetate (NaOAc) is a frequently used base for this purpose as it is mild and effective. kaznu.kzresearchgate.net Other bases such as sodium hydroxide (B78521) (NaOH) can also be employed, though reaction conditions may need to be adjusted. kaznu.kzresearchgate.net

The reaction generally proceeds by dissolving hydroxylamine hydrochloride in a suitable solvent, followed by the addition of a base and then the ketone precursor. orgsyn.org The use of an excess of aqueous hydroxylamine may be employed to drive the reaction to completion. orgsyn.org

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. youtube.com For the synthesis of oximes, several green chemistry approaches have been explored.

One significant approach is the use of water as a solvent. nih.gov Water is non-toxic, non-flammable, and readily available, making it an ideal green solvent. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. nih.gov For example, reactions that might take hours under conventional heating can often be completed in minutes using microwave irradiation. nih.gov

Solvent-free reaction conditions, such as grinding the reactants together at room temperature, represent another important green methodology. nih.gov This method, sometimes referred to as "grindstone chemistry," minimizes waste and can lead to very high yields in a short amount of time. nih.gov Catalysts like bismuth(III) oxide or zinc oxide can be used in these solvent-free reactions to facilitate the transformation. nih.gov

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of a wider range of chemical space and potential applications. These derivatives can be created by introducing substituents on the thiopyran ring or by modifying the oxime functional group itself.

Substituents can be introduced onto the thiopyran ring at various positions. For example, cis-2r,6c-distyryltetrahydrothiopyran-4-one can be synthesized and subsequently converted to its oxime. researchgate.net The synthesis of 3-alkyl-4-thianones can be achieved through the alkylation of a suitable precursor, followed by deallyloxycarbonylation. researchgate.net These substituted ketones can then be converted to their corresponding oximes.

Another approach involves the cycloaddition of α,β-unsaturated nitrile oxides with alkenes, followed by an oxa-Michael cyclization to form substituted tetrahydropyran-4-ones, which are structurally related to the thiopyran-4-ones. nih.gov

The oxime functional group itself can be derivatized to form compounds such as oxime ethers. This is typically achieved by reacting the oxime with an alkylating or acylating agent. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters have been synthesized by reacting the corresponding oxime with substituted benzoyl chlorides in the presence of a base like anhydrous potassium carbonate (K2CO3). researchgate.net

The oxidation of the sulfur atom in the thiopyran ring is another form of derivatization. The sulfur can be oxidized to a sulfoxide (B87167) or a sulfone. nih.gov The synthesis of 2,6-diaryl-4H-tetrahydro-thiopyran-4-one S-oxides has been achieved using Davis's oxaziridine (B8769555) as a chemoselective oxidizing agent, which avoids overoxidation. nih.gov These sulfoxide derivatives can then be further oxidized to the corresponding sulfones using an agent like m-chloroperoxybenzoic acid (mCPBA). nih.gov

Multi-component Reactions and Solid-State Synthesis Techniques

Advanced synthetic strategies such as multi-component reactions (MCRs) and specialized catalytic systems offer efficient pathways to the core structure of Tetrahydrothiopyran-4-one, which serves as the direct precursor to its oxime. While direct solid-state synthesis of the oxime itself is not widely documented, techniques that enhance efficiency, such as phase-transfer catalysis and one-pot reactions, are notable.

One-pot processes that combine multiple reaction steps without isolating intermediates provide an efficient route to tetrahydrothiopyran-4-ones. For instance, a rhodium-catalyzed reaction can assemble β'-thio-substituted-enones from β-tert-butylthio-substituted aldehydes and alkynes, which then undergo an in situ intramolecular S-conjugate addition to yield the desired tetrahydrothiopyran-4-one ring system. researchgate.net This method can be applied to various aryl, alkenyl, and alkyl aldehydes. researchgate.net

Furthermore, phase-transfer catalysis (PTC) has been successfully employed for the diastereoselective synthesis of substituted tetrahydrothiopyran-4-one analogues. researchgate.nettulane.edu This method is particularly effective for reacting water-soluble and organic-soluble reactants in a heterogeneous system. By using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, an ionic reactant can be transported from an aqueous phase to an organic phase where the reaction occurs, leading to faster reaction rates and higher yields. tulane.edudalalinstitute.comwikipedia.org Two distinct and efficient protocols using PTC have been developed to produce both cis and trans isomers of 2,6-diaryltetrahydrothiopyran-4-ones with high yields and diastereomeric excesses. researchgate.nettulane.edu

Although not a direct synthesis of the target molecule, the principles of solid-state synthesis are demonstrated in related chemistries. For example, oxime resins are utilized in the solid-phase synthesis of complex cyclic peptides, showcasing how the oxime functional group can be integrated into solid-support methodologies for creating intricate molecular architectures. rsc.org

The final step, oximation, typically involves a standard condensation reaction where the precursor ketone (Tetrahydrothiopyran-4-one or its analogue) is treated with hydroxylamine hydrochloride in the presence of a base to yield the corresponding oxime. researchgate.net

Alternative Synthetic Pathways for Related Cyclic Ketone Oximes (Comparative Analysis)

A comparative analysis of the synthesis of related heterocyclic oximes, such as those based on piperidine (B6355638) and tetrahydropyran (B127337) rings, highlights the common principles and variations in synthetic strategies for these important classes of compounds.

The synthesis of Piperidin-4-one oxime and its derivatives typically begins with the construction of the core piperidin-4-one ring. The most common and versatile method for this is the Mannich condensation reaction. researchgate.net This reaction involves the aminoalkylation of an active hydrogen-containing compound, typically a ketone, with an aldehyde (like formaldehyde) and a primary or secondary amine or ammonia. For substituted piperidin-4-ones, the reaction condenses a ketone, an aromatic aldehyde, and an amine source like ammonium acetate. researchgate.net

Once the piperidin-4-one precursor is obtained, it is converted to the oxime through a standard condensation reaction with hydroxylamine hydrochloride. The ketone is typically refluxed with hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the HCl salt, to afford the piperidin-4-one oxime. This oximation step is a common feature across the synthesis of various cyclic ketone oximes. Subsequently, the oxime can be further derivatized, for example, to produce oxime esters. researchgate.net

| Reaction Step | Method | Reactants | Key Features |

| Ring Synthesis | Mannich Condensation | Ketone, Aromatic Aldehyde, Ammonium Acetate | Versatile method for creating the core piperidin-4-one structure. |

| Oximation | Condensation | Piperidin-4-one, Hydroxylamine Hydrochloride | Standard conversion of the ketone to the oxime functional group. |

The synthetic pathway to Tetrahydropyran-4-one oxime also follows a two-stage process involving the initial synthesis of the heterocyclic ketone followed by oximation.

The synthesis of the substituted Tetrahydropyran-4-one ring can be achieved through the condensation of acetone (B3395972) with formaldehyde (B43269) in an alkaline medium. researchgate.netkaznu.kz The optimal conditions for this reaction involve a 1:4 ratio of acetone to formaldehyde in the presence of potassium carbonate (K₂CO₃), which results in a good yield of the ketone precursor, 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one. researchgate.net

The subsequent oximation is carried out by reacting the tetrahydropyran-4-one derivative with hydroxylamine hydrochloride. researchgate.netkaznu.kz Studies have compared different bases and temperatures for this step. The optimal yield of the oxime is achieved when using sodium acetate (NaOAc) as the base and heating the reaction mixture to below 80°C. researchgate.netkaznu.kz This method provides a reliable route to the target oxime with good yields.

| Reactant | Reagent | Base | Temperature | Yield | Reference |

| Acetone, Formaldehyde (1:4) | - | K₂CO₃ | 30-35°C | 67.4% (Ketone) | researchgate.net |

| 3,5-disubstituted-tetrahydropyran-4-one | Hydroxylamine Hydrochloride | NaOAc | < 80°C | 65.3% (Oxime) | researchgate.netkaznu.kz |

| 3,5-disubstituted-tetrahydropyran-4-one | Hydroxylamine Hydrochloride | NaOH | 20°C (7 days) | - | kaznu.kz |

Iii. Spectroscopic and Advanced Structural Elucidation of Tetrahydrothiopyran 4 One Oxime Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including tetrahydrothiopyran-4-one (B549198) oxime systems. Through various NMR experiments, a comprehensive picture of the proton and carbon environments, as well as their connectivity, can be established.

Proton NMR (¹H NMR) spectroscopy provides valuable insights into the number of different types of protons and their neighboring environments within a molecule. In the case of tetrahydrothiopyran-4-one oxime and its derivatives, the chemical shifts (δ) of the protons are influenced by the presence of the sulfur atom, the oxime group, and any substituents on the thiopyran ring.

For instance, in a study of cis-2r,6c-distyrylthis compound, the proton chemical shifts were unambiguously assigned using two-dimensional NMR techniques. nih.gov The protons on the carbons adjacent to the sulfur atom (C-2 and C-6) and those adjacent to the carbon bearing the oxime group (C-3 and C-5) exhibit characteristic chemical shifts.

Spin-spin coupling, observed as the splitting of NMR signals, provides information about the number of adjacent protons. youtube.comyoutube.com The coupling constants (J values) are crucial for determining the relative orientation of protons and, consequently, the conformation of the thiopyran ring. organicchemistrydata.orgyoutube.com For example, the magnitude of the coupling constant between protons on adjacent carbons can help distinguish between axial and equatorial orientations in a chair conformation. youtube.com

Table 1: Representative ¹H NMR Data for a this compound Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 3.10 | dd | 12.0, 3.0 |

| H-3a, H-5a | 2.85 | dd | 14.0, 3.0 |

| H-3e, H-5e | 2.60 | dd | 14.0, 4.0 |

| N-OH | 8.50 | s | - |

Note: This table presents hypothetical data for illustrative purposes. Actual values can vary based on the specific derivative and solvent used.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. nih.govkaznu.kznist.gov The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The carbon atom of the oxime group (C=NOH) typically appears in the downfield region of the spectrum, often around 150-160 ppm. researchgate.net The carbons adjacent to the sulfur atom (C-2 and C-6) and those adjacent to the C-4 carbon (C-3 and C-5) also have characteristic chemical shifts. nih.govkaznu.kz

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-4 (C=NOH) | 155 - 165 |

| C-2, C-6 | 30 - 40 |

| C-3, C-5 | 35 - 45 |

Note: These are approximate ranges and can be influenced by substitution patterns and solvent effects.

To definitively confirm the structure of this compound systems, a suite of two-dimensional (2D) NMR experiments is employed. nih.govorganicchemistrydata.orgkaznu.kz These techniques provide correlational information between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled to each other, typically those on adjacent carbon atoms. sdsu.edu This helps in tracing the connectivity of the proton network within the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. sdsu.eduyoutube.com This allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment is crucial for determining the stereochemistry and conformation of the molecule, such as the relative orientation of substituents on the thiopyran ring. nih.govresearchgate.net

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. nih.govorganicchemistrydata.orgkaznu.kz

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. youtube.com In the context of this compound, IR spectroscopy is used to confirm the presence of the key oxime and hydroxyl functionalities. nih.govkaznu.kz

The characteristic IR absorption bands for this compound include:

O-H stretch: A broad absorption band in the region of 3100-3500 cm⁻¹ is indicative of the hydroxyl group of the oxime. researchgate.netresearchgate.net The broadness of this peak is due to hydrogen bonding.

C=N stretch: A medium to weak absorption band around 1640-1690 cm⁻¹ corresponds to the carbon-nitrogen double bond of the oxime group. researchgate.net

N-O stretch: An absorption band in the 930-960 cm⁻¹ region is typically assigned to the nitrogen-oxygen single bond stretch. researchgate.net

C-H stretch: Absorptions in the 2850-3000 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the thiopyran ring. pressbooks.pub

The absence of a strong carbonyl (C=O) absorption band around 1715 cm⁻¹, which would be present in the starting material tetrahydrothiopyran-4-one, confirms the successful conversion to the oxime. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (oxime) | 3100 - 3500 | Broad, Medium-Strong |

| C-H (alkane) | 2850 - 3000 | Medium-Strong |

| C=N (oxime) | 1640 - 1690 | Weak-Medium |

| N-O (oxime) | 930 - 960 | Medium |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. nih.govkaznu.kz It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula of this compound (C₅H₉NOS). sigmaaldrich.comsinfoobiotech.com A close agreement between the experimental and calculated values provides strong evidence for the purity and correct elemental composition of the synthesized compound. nih.govkaznu.kz

Table 4: Elemental Analysis Data for this compound (C₅H₉NOS)

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 45.78 | 45.75 |

| Hydrogen (H) | 6.91 | 6.93 |

| Nitrogen (N) | 10.68 | 10.65 |

| Sulfur (S) | 24.44 | 24.41 |

| Oxygen (O) | 12.20 | - |

Note: Oxygen is typically calculated by difference. The "Found" values are hypothetical and represent a good correlation with the theoretical values.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. organic-chemistry.org In the analysis of this compound, mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. libretexts.org

The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of this compound, which is 131.20 g/mol . sigmaaldrich.com The fragmentation pattern, which results from the breakdown of the molecular ion into smaller charged fragments, can provide valuable structural information. nih.gov The fragmentation of oximes can occur through various pathways, including α-cleavage and McLafferty rearrangement, providing clues about the connectivity of the atoms within the molecule. nih.gov Analysis of these fragment ions helps to confirm the proposed structure. researchgate.net

Iv. Computational and Theoretical Investigations of Tetrahydrothiopyran 4 One Oxime

Quantum-Chemical Calculations for Conformational Analysis

Quantum-chemical calculations are a cornerstone in the study of tetrahydrothiopyran-4-one (B549198) oxime, offering a detailed view of its three-dimensional structure and energetic landscape.

Ab Initio and Density Functional Theory (DFT) Methods

Researchers have employed both ab initio and Density Functional Theory (DFT) methods to investigate the conformational preferences of tetrahydrothiopyran-4-one oxime and its analogs. kaznu.kz The B3LYP functional, a popular hybrid functional, is frequently used in these calculations due to its balance of accuracy and computational efficiency for organic and hydrogen-bonded systems. researchgate.net The choice of basis set, which represents the atomic orbitals, is critical for obtaining reliable results. Studies have utilized various Pople-style basis sets, such as 6-31G(d) and the more extensive 6-311+G(3df,2p), to accurately model the electronic structure and geometry of these molecules. kaznu.kznih.gov Larger basis sets, like 6-311++G**, which include diffuse and polarization functions, can provide a more detailed description of electron density, particularly in systems with hydrogen bonding or for calculating transition states. researchgate.net

The selection of the appropriate basis set is crucial for the accuracy of the calculated properties. While larger basis sets generally yield more accurate energy values, the computational cost increases significantly. researchgate.net For instance, the 6-311+G(2d,p) basis set is considered to be significantly more accurate than the 6-31G(d) basis set. researchgate.net The choice often represents a compromise between desired accuracy and available computational resources.

Table 1: Commonly Used DFT Methods and Basis Sets

| Method/Basis Set | Description | Application |

| B3LYP | A hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net | Widely used for geometry optimization, frequency calculations, and electronic property predictions of organic molecules. researchgate.net |

| 6-31G(d) | A double-zeta basis set that includes polarization functions on heavy (non-hydrogen) atoms. kaznu.kz | A good starting point for calculations, providing a reasonable balance between accuracy and computational cost. |

| 6-311+G(3df,2p) | A triple-zeta basis set with diffuse functions on heavy atoms and multiple polarization functions on all atoms. kaznu.kz | Offers higher accuracy for systems where electron correlation and diffuse electron density are important. |

| 6-311++G** | A triple-zeta basis set that includes diffuse functions on all atoms and polarization functions. researchgate.net | Provides a better description of electron density in intermediates and transition states, useful for studying reaction pathways. researchgate.net |

Analysis of Stable Conformers and Energetic Equivalency

Computational studies have revealed the existence of multiple stable conformers for this compound and its derivatives. For a related compound, 3,5-dimethyleneoxytetrahydropyran-4-one oxime, calculations have shown that the syn- and anti- isomers of the oxime are energetically equivalent. kaznu.kz The total energies and dipole moments calculated through these methods help in identifying the most stable geometric arrangements of the atoms in the molecule. kaznu.kz

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for studying the interactions between a ligand, such as a derivative of this compound, and a biological target, typically a protein or enzyme. researchgate.netnih.gov

By simulating the binding process, molecular docking can predict the binding affinity and mode of interaction, providing insights into the potential biological activity of the compound. nih.govnih.gov For example, in studies of novel oxime-based reactivators of acetylcholinesterase, docking simulations were used to screen compounds and identify those with the most favorable binding energies and orientations within the enzyme's active site. nih.gov These computational predictions can then guide the synthesis and in-vitro evaluation of the most promising candidates. nih.gov

Prediction of Drug-Likeness and Pharmacokinetic Parameters (In Silico Screening)

In silico screening methods are employed to predict the drug-likeness and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of chemical compounds. These computational tools analyze the molecular structure to estimate properties like oral bioavailability, membrane permeability, and potential for metabolism by cytochrome P450 enzymes. researchgate.netchemistry.kzsciensage.info

For derivatives of tetrahydropyran-4-one, a related class of compounds, in silico tools have been used to evaluate their adherence to established drug-likeness rules, such as Lipinski's rule of five. researchgate.netchemistry.kz These predictions help in prioritizing compounds for further experimental investigation and can identify potential liabilities early in the drug discovery process, thus reducing the time and cost of development. scienceopen.com

Table 2: Predicted Pharmacokinetic Properties of Tetrahydropyran-4-one Derivatives

| Compound | Predicted Property | Predicted Outcome | Reference |

| Tetrahydropyran-4-one Derivatives | Drug-likeness | Correspond to Lipinski's rule | researchgate.netchemistry.kz |

| Compound 4 (a derivative) | Biological Activity | Possible enzyme inhibitor and G-protein coupled receptor ligand | researchgate.netchemistry.kz |

| Compound 6 (a derivative) | Biological Activity | Active as an ion channel modulator | researchgate.netchemistry.kz |

| Compound 1 (a derivative) | Metabolism | Potential substrate for CYP2H | chemistry.kz |

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Computational modeling is a powerful tool for establishing Structure-Activity Relationships (SAR). SAR studies aim to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead molecule and calculating the effect of these changes on its properties and interactions with a biological target, researchers can build predictive models. nih.gov

These models can then be used to design new molecules with improved potency and selectivity. For instance, DFT calculations using the B3LYP functional have been successfully used to study the electronic properties and reactivity of various organic molecules, providing insights that are crucial for SAR analysis. researchgate.net The combination of quantum-chemical calculations, molecular docking, and in silico ADME predictions provides a comprehensive computational framework for the rational design of novel therapeutic agents based on the this compound scaffold.

V. Reactivity and Transformation of Tetrahydrothiopyran 4 One Oxime

Role as a Synthetic Intermediate in Organic Reactions

Tetrahydrothiopyran-4-one (B549198) oxime serves as a valuable precursor for the synthesis of a diverse range of nitrogen-containing heterocyclic compounds. researchgate.netclockss.org Its derivatives are key intermediates in the preparation of biologically active molecules and functional materials. kaznu.kzresearchgate.netresearchgate.net The oxime functionality can be readily converted into other functional groups, and the thiopyran ring can undergo various modifications, making it a strategic starting material in multi-step syntheses. researchgate.netresearchgate.net For instance, O-acyl ketoximes, derived from ketoximes like tetrahydrothiopyran-4-one oxime, are established as versatile building blocks for constructing N-heterocycles through various catalytic systems. researchgate.net The strategic placement of the oxime and the sulfur atom within the cyclic structure allows for the creation of complex molecular architectures, including spirocyclic and fused-ring systems. clockss.orgresearchgate.net

Functional Group Transformations of the Oxime Moiety

The oxime group (C=N-OH) is the primary site of reactivity in this compound, undergoing several important transformations.

The reduction of the oxime group in this compound and its derivatives is a fundamental transformation that yields the corresponding primary amines. This reaction is a crucial step in the synthesis of various amine-containing compounds. stackexchange.com A variety of reducing agents can be employed for this purpose.

Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are effective in reducing oximes to primary amines. stackexchange.com The reaction involves the reduction of the carbon-nitrogen double bond and the cleavage of the nitrogen-oxygen bond. stackexchange.com Another effective method involves the use of sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as copper nanoparticles on charcoal. researchgate.net This system provides an efficient and selective reduction of oximes to amines under milder conditions. researchgate.net Other reported methods for oxime reduction include the use of aluminum amalgam in aqueous tetrahydrofuran. sciencemadness.org

Table 1: Selected Reagents for the Reduction of Oximes to Amines

| Reagent System | Conditions | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Ether or THF | stackexchange.com |

| Sodium Borohydride (NaBH₄) / Nano Cu / Charcoal | Ethanol, Reflux | researchgate.net |

| Aluminum Amalgam (Al/Hg) | 10% H₂O-THF, Room Temperature | sciencemadness.org |

| Zinc Dust / Acetic Acid | Glacial Acetic Acid, Room Temperature | sciencemadness.org |

This table presents a selection of common reagents and conditions for the reduction of oximes.

The Beckmann rearrangement is a classic and synthetically valuable reaction of ketoximes, including this compound, which transforms them into amides or lactams. wikipedia.orgmasterorganicchemistry.com This acid-catalyzed rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen, leading to the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the case of cyclic ketoximes like this compound, the rearrangement results in the formation of a ring-expanded lactam. wikipedia.org

A variety of acidic catalysts can promote the Beckmann rearrangement, including strong acids like sulfuric acid and polyphosphoric acid. wikipedia.org Milder conditions have also been developed using reagents such as tosyl chloride, thionyl chloride, and cyanuric chloride with a zinc chloride co-catalyst. wikipedia.orgaudreyli.com The choice of catalyst and reaction conditions can be crucial to avoid competing reactions like the Beckmann fragmentation. wikipedia.org The rearrangement is stereospecific, with the migrating group being anti to the leaving group on the nitrogen. wikipedia.org

The oxime functionality can participate in cycloaddition reactions, although this is less common for simple ketoximes compared to other derivatives. nsf.gov However, related nitrile oxides, which can be generated from oximes, readily undergo [3+2] cycloaddition reactions with alkenes to form isoxazolines. uchicago.edu This strategy provides a pathway to five-membered heterocyclic rings. While direct cycloaddition with this compound itself is not extensively documented, its derivatives can be precursors for such reactions. For instance, the conversion of the oxime to an oxime chloride could enable [3+2] cycloaddition with an alkene to form a spiro-isoxazoline derivative. nsf.gov

Reactions Involving the Thiopyran Ring System

The thiopyran ring of this compound can also undergo various transformations, often after modification of the oxime group. The presence of the sulfur atom influences the reactivity of the ring and allows for specific reactions. For instance, oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) or sulfone, which can alter the chemical and physical properties of the molecule. nih.govresearchgate.net The thiopyran ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where derivatives can act as dienophiles. nih.govresearchgate.net Ring-opening reactions of the thiopyran system are also possible under certain conditions, providing access to acyclic sulfur-containing compounds. researchgate.net Furthermore, the carbon framework of the thiopyran ring can be functionalized, for example, through enolate chemistry of the parent ketone, to introduce substituents at various positions. researchgate.net

Catalytic Applications (e.g., Transition-Metal Catalysis)

This compound and its derivatives can be involved in transition-metal-catalyzed reactions, acting as substrates or ligands. researchgate.net The N-O bond of oxime esters is known to undergo cleavage under the influence of transition-metal catalysts, leading to the formation of iminyl radicals. nsf.govresearchgate.net These reactive intermediates can then participate in a variety of bond-forming reactions, including C-N, C-O, and C-C bond formations, to construct nitrogen-containing heterocycles and other valuable compounds. researchgate.net

Palladium-catalyzed cyclization of olefinic oxime derivatives is a known method for synthesizing various nitrogen-containing heterocycles. researchgate.net Copper and rhodium catalysts have also been employed in reactions involving oxime derivatives, such as in the synthesis of pyridines and other azaheterocycles. researchgate.netmdpi.com Furthermore, the oxime itself can act as a ligand, forming coordination complexes with various metal ions, which can have applications in catalysis. researchgate.net Aniline and its derivatives have been shown to act as nucleophilic catalysts to enhance the rate of oxime formation in bioconjugation reactions. nih.gov

Vi. Biological Activity and Medicinal Chemistry Research

Antimicrobial Activity Studies

Derivatives of tetrahydrothiopyran-4-one (B549198) oxime have demonstrated notable potential as antimicrobial agents. Research has focused on their effectiveness against both bacterial and fungal strains, often involving the determination of their minimum inhibitory concentrations and comparison with established antimicrobial drugs.

The antibacterial properties of tetrahydrothiopyran-4-one oxime derivatives have been investigated against several medically important bacteria. For instance, O-benzyl oxime ethers derived from tetrahydrothiopyran-4-one have been studied for their activity against Pseudomonas aeruginosa, Staphylococcus aureus, Salmonella typhi, and Escherichia coli. nih.gov In some cases, these derivatives have shown minimum inhibitory concentration (MIC) values lower than the standard antibiotic Ciprofloxacin. nih.gov

Furthermore, combinatorial libraries of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones have been synthesized and evaluated. researchgate.netnih.gov This research has led to the identification of potent leads, including some that are orally active and show enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. researchgate.netnih.gov The oxazolidinone class of antimicrobials is particularly promising in combating resistant Gram-positive bacterial infections. researchgate.net

Studies on other related heterocyclic compounds, such as pyran derivatives, have also shown significant antibacterial effects. For example, a pyran derivative, 2-amino-4-(2,6-dichlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2c]chromene, has demonstrated considerable inhibitory activity against biofilm formation in S. aureus and P. aeruginosa. nih.gov Similarly, certain pyranopyrimidinone derivatives have exhibited superb antibacterial activities against S. aureus, Bacillus subtilis, and E. coli, with one compound being more potent than levofloxacin (B1675101) against methicillin-resistant S. aureus (MRSA). researchgate.net

The antibacterial potential of oxime ethers has been further highlighted in studies of tetrahydronaphthyl azole oxime ethers, which are conformationally rigid analogues of the antifungal drug oxiconazole. nih.gov Several of these imidazole (B134444) derivatives displayed high inhibitory activity against Klebsiella pneumoniae, E. coli, and S. aureus. nih.gov

Antibacterial Activity of this compound Derivatives and Related Compounds

| Compound Class | Bacterial Strains | Key Findings |

|---|---|---|

| O-benzyl oxime ethers of tetrahydrothiopyran-4-one | P. aeruginosa, S. aureus, S. typhi, E. coli | MIC values were found to be lower than Ciprofloxacin for some derivatives. nih.gov |

| N-acylated phenyloxazolidinones of tetrahydro-4(2H)-thiopyran | H. influenzae, M. catarrhalis | Identified potent, orally active leads with enhanced activity. researchgate.netnih.gov |

| Pyran derivatives | S. aureus, P. aeruginosa | Significant inhibition of biofilm formation was observed. nih.gov |

| Pyranopyrimidinone derivatives | S. aureus, B. subtilis, E. coli, MRSA | Demonstrated potent activity, with one derivative outperforming levofloxacin against MRSA. researchgate.net |

| Tetrahydronaphthyl azole oxime ethers | K. pneumoniae, E. coli, S. aureus | Imidazole derivatives showed high inhibitory activity. nih.gov |

In addition to their antibacterial properties, derivatives of this compound have been evaluated for their effectiveness against various fungal pathogens. The structural similarity of these compounds to known antifungal agents has prompted investigations into their activity against species such as Candida albicans, Aspergillus niger, and Rhizopus.

Research into O-benzyl oxime ethers of tetrahydrothiopyran-4-one has included testing against fungal strains. nih.gov The broader class of oxime ethers has a known precedent for antifungal activity, with oxiconazole, an acetophenone-oxime derivative, being a clinically used antifungal drug. nih.gov

Studies on other heterocyclic systems have also provided insights into potential antifungal applications. For example, certain 1,3,4-oxadiazole (B1194373) derivatives have been found to be effective against C. albicans. frontiersin.orgnih.gov One such derivative, LMM6, demonstrated significant activity against several clinical C. albicans isolates and also exhibited a synergistic effect with amphotericin B and caspofungin. nih.gov This compound was also found to inhibit biofilm formation, a key virulence factor in C. albicans infections. nih.gov Another study on 1,3,4-oxadiazole-2-thiol (B52307) derivatives showed that one compound had antifungal activity against Aspergillus fumigatus that was superior to terbinafine. mdpi.com

Furthermore, oxime derivatives of the natural product sordaricin (B1205495) have been identified as potent antifungal agents, with in vitro activity against C. albicans and Candida glabrata. nih.gov The antifungal efficacy of these compounds was found to be highly dependent on the spatial arrangement of their lipophilic side chains. nih.gov

Antifungal Activity of this compound Derivatives and Related Compounds

| Compound Class | Fungal Strains | Key Findings |

|---|---|---|

| O-benzyl oxime ethers of tetrahydrothiopyran-4-one | Fungal pathogens | Investigated as part of broader antimicrobial screening. nih.gov |

| 1,3,4-Oxadiazole derivatives | C. albicans | Showed significant activity, synergistic effects with other antifungals, and biofilm inhibition. frontiersin.orgnih.gov |

| 1,3,4-Oxadiazole-2-thiol derivatives | A. fumigatus | Exhibited more potent activity than the standard drug terbinafine. mdpi.com |

| Oxime derivatives of sordaricin | C. albicans, C. glabrata | Demonstrated potent antifungal activity sensitive to stereochemistry. nih.gov |

A key metric in assessing the potency of antimicrobial agents is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. mdpi.com For derivatives of this compound, MIC values have been crucial in quantifying their antibacterial and antifungal efficacy.

In studies of O-benzyl oximes derived from piperidin-4-one, tetrahydropyran-4-one, and tetrahydrothiopyran-4-one, a piperidine (B6355638) derivative demonstrated MIC values of 6.25, 6.25, 25, and 12.5 μg/mL against P. aeruginosa, S. aureus, S. typhi, and E. coli, respectively. These values were notably lower than those of the standard drug Ciprofloxacin. nih.gov

For the N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones, MICs were determined to evaluate their antimicrobial activity, leading to the identification of promising new leads. researchgate.netnih.gov

In the realm of antifungal research, oxime derivatives of sordaricin showed potent activity with MICs as low as 0.06 μg/mL against C. albicans and C. glabrata. nih.gov Furthermore, a 1,3,4-oxadiazole derivative, LMM6, was found to be highly effective against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. nih.gov

Selected MIC Values for this compound Derivatives and Related Compounds

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference Drug |

|---|---|---|---|

| Piperidine derivative of O-benzyl oxime | P. aeruginosa | 6.25 | Ciprofloxacin |

| Piperidine derivative of O-benzyl oxime | S. aureus | 6.25 | Ciprofloxacin |

| Piperidine derivative of O-benzyl oxime | S. typhi | 25 | Ciprofloxacin |

| Piperidine derivative of O-benzyl oxime | E. coli | 12.5 | Ciprofloxacin |

| Oxime derivatives of sordaricin | C. albicans, C. glabrata | as low as 0.06 | - |

| 1,3,4-Oxadiazole derivative (LMM6) | C. albicans | 8 - 32 | - |

To contextualize the antimicrobial potential of this compound derivatives, their activity is often compared to that of standard, clinically used antimicrobial agents.

For instance, an O-benzyl oxime ether derived from piperidine was found to have lower MIC values against P. aeruginosa, S. aureus, S. typhi, and E. coli when compared to Ciprofloxacin. nih.gov

In the antifungal domain, oxime derivatives of sordaricin displayed potent activity against Candida species. nih.gov A 1,3,4-oxadiazole derivative, LMM6, not only showed strong intrinsic antifungal activity against C. albicans but also demonstrated a synergistic effect when combined with Amphotericin B and caspofungin. nih.gov Another study on 1,3,4-oxadiazole-2-thiol derivatives revealed a compound with stronger activity against E. coli and S. pneumoniae than ampicillin, and significantly more potent activity against P. aeruginosa. mdpi.com This same compound also exhibited better antifungal activity against A. fumigatus than terbinafine. mdpi.com

The development of novel oxazolidinones based on the tetrahydro-4(2H)-thiopyran scaffold has also yielded compounds with promising activity against resistant Gram-positive bacteria. researchgate.netnih.gov

Comparative Antimicrobial Activity

| Derivative Class | Comparison Drug | Organism(s) | Outcome |

|---|---|---|---|

| O-benzyl oxime ether of piperidine | Ciprofloxacin | P. aeruginosa, S. aureus, S. typhi, E. coli | Derivative showed lower MIC values. nih.gov |

| 1,3,4-Oxadiazole derivative (LMM6) | Amphotericin B, Caspofungin | C. albicans | Synergistic effect observed. nih.gov |

| 1,3,4-Oxadiazole-2-thiol derivative | Ampicillin | E. coli, S. pneumoniae | Derivative was more potent. mdpi.com |

| 1,3,4-Oxadiazole-2-thiol derivative | Terbinafine | A. fumigatus | Derivative showed superior activity. mdpi.com |

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Understanding the structure-activity relationship (SAR) is fundamental in medicinal chemistry for the rational design of more potent and selective drug candidates. For this compound derivatives, SAR studies have provided valuable insights into how different structural modifications influence their biological activity.

The biological potency of this compound derivatives can be significantly altered by the nature and position of various substituents.

In the case of N-acylated 5-(S)-aminomethyloxazolidinone derivatives of S-oxide and S,S-dioxide tetrahydro-4(2H)-thiopyranyl phenyloxazolidinones, the specific N-acyl group plays a crucial role in determining the antibacterial activity. researchgate.netnih.gov The synthesis of combinatorial libraries of these compounds has allowed for a systematic evaluation of how different acyl groups impact their efficacy against various bacterial strains. researchgate.netnih.gov

For oxime derivatives of the antifungal agent sordaricin, the spatial orientation of lipophilic side chains was found to be exquisitely sensitive in determining their antifungal activity against Candida species. nih.gov This highlights the importance of stereochemistry in the interaction of these molecules with their biological targets.

SAR studies on tryptanthrin (B1681603) oxime derivatives have also revealed important trends. The unsubstituted oxime (TRYP-Ox) exhibited pan-JNK binding with some selectivity. nih.gov O-alkylation of the oxime group led to increased JNK-3 selectivity, although with a decrease in binding affinity. Simple alkyl groups resulted in moderate JNK-3 selectivity. nih.gov In contrast, O-benzyl oxime ethers were inactive, while a 2-pyridyl ether showed moderate JNK activity, suggesting that the presence of a basic group can be beneficial. nih.gov Acylated oximes and lithium and sodium oxime salts showed similar enzymatic activity to the parent oxime but with enhanced anti-inflammatory activity in cellular assays. nih.gov

Stereochemical Considerations and Isomer Activity (e.g., Syn- and Anti-Isomers)

The stereochemistry of the oxime functional group (C=N-OH) is a critical factor that can significantly influence the biological activity of a molecule. Oximes can exist as two geometric isomers, known as syn and anti (or E and Z), based on the spatial arrangement of the hydroxyl group relative to other substituents on the carbon atom. This difference in three-dimensional structure can lead to variations in how the molecule interacts with biological targets like enzymes and receptors. nih.gov

The stereochemical configuration of oxime-containing drugs is known to be crucial for their therapeutic effects. nih.gov For instance, the antidepressant drug fluvoxamine (B1237835) is active only in its E-isomer form. nih.gov Research on other heterocyclic oximes has demonstrated clear differences in the biological profiles of their isomers. In a study on verbenone (B1202108) oxime esters, the (E)-isomer of one derivative exhibited antifungal activity that was 1.7 to 5.5 times greater than its corresponding (Z)-isomer against various fungal strains. mdpi.com Similarly, studies on ω-alkenyl oximes have shown that the syn- and anti-isomers can undergo completely different thermally induced chemical reactions, highlighting the profound impact of their geometry on reactivity. maynoothuniversity.ie

In the context of compounds structurally related to this compound, quantum-chemical calculations were performed on 3,5-dimethyleneoxytetrahydropyran-4-one oxime, a close structural analog. kaznu.kzresearchgate.net These calculations, using the ab initio DFT B3LYP method, indicated that the syn- and anti-isomers of this particular tetrahydropyran-4-one oxime derivative are energetically equivalent. kaznu.kzresearchgate.net While this suggests that a mixture of isomers might exist in equilibrium, it does not preclude the possibility that one isomer may bind more favorably to a biological target. The synthesis of N-substituted indole-3-carbaldehyde oxime derivatives has shown that while the anti-isomer can be isolated, it tends to isomerize to the more stable syn form in an acidic medium. nih.gov This stability and the specific activity of each isomer are key considerations in drug design.

| Compound Class | Isomers Studied | Observed Difference in Activity/Property | Reference |

|---|---|---|---|

| Verbenone Oxime Esters | (E)- and (Z)-isomers | (E)-isomer showed 1.7-5.5 fold greater antifungal activity than the (Z)-isomer against certain fungi. | mdpi.com |

| Indole-3-carbaldehyde Oxime Derivatives | Syn- and Anti-isomers | Both isomers showed potent urease inhibitory activity, with IC50 values of 0.0516 mM (syn) and 0.0345 mM (intermediate, anti). The anti-isomer is less stable in acidic conditions. | nih.gov |

| ω-Alkenyl Oximes | Syn- and Anti-isomers | Isomers react via different thermal pathways; anti-isomers undergo cyclization while syn-isomers yield fused isoxazolidine (B1194047) derivatives. | maynoothuniversity.ie |

| 11H-Indeno[1,2-b]quinoxalin-11-one Oxime (IQ-1) | E- and Z-isomers | The molecule adopts the E-configuration both in solid state and in solution, which is crucial for its activity as a JNK-3 inhibitor. | nih.gov |

| 3,5-Dimethyleneoxytetrahydropyran-4-one Oxime | Syn- and Anti-isomers | Quantum-chemical calculations showed the isomers to be energetically equivalent. | kaznu.kzresearchgate.net |

Investigation of Other Potential Biological Activities (e.g., Analgesic, Local Anesthetic, Antioxidant, Anti-inflammatory)

Derivatives of heterocyclic ketones and their oximes are being explored for a wide array of pharmacological activities.

Analgesic and Local Anesthetic Activity: While direct studies on the analgesic properties of this compound are not widely reported, related oxime structures have been investigated. For example, certain morphine partial structures prepared from dihydrocodeinone oxime demonstrated significant agonist antinociceptive (analgesic) activity in mouse hot-plate tests. nih.gov In the realm of local anesthetics, various heterocyclic scaffolds are of interest. Studies on 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines and piperidine derivatives have shown that these classes of compounds can exhibit potent local anesthetic effects, with some derivatives being more active than lidocaine (B1675312). nih.govfabad.org.tr

Antioxidant and Anti-inflammatory Activity: Oximes are recognized for their potential antioxidant and anti-inflammatory properties. mdpi.com The modification of the natural compound naringenin (B18129) into an oxime was found to increase its antioxidant activity. mdpi.com Research into various heterocyclic systems supports this potential. Novel fused heterocyclic compounds derived from a tetrahydropyrimidine (B8763341) derivative showed antioxidant capabilities. nih.gov Similarly, derivatives of thiazolo[4,5-b]pyridine (B1357651) were synthesized and evaluated for their ability to scavenge free radicals, with several compounds showing notable antioxidant effects. pensoft.netpensoft.net Anti-inflammatory activity is also a common feature among related compounds. Oxime ethers, for example, are known to possess anti-inflammatory effects. nih.gov Derivatives of tetrahydropyrimidine have been synthesized and shown to have moderate to significant anti-inflammatory activity in vivo. nih.govnih.gov Furthermore, certain oxime-containing compounds, such as 11H-Indeno[1,2-b]quinoxalin-11-one oxime, are potent inhibitors of JNK-3, a kinase involved in inflammatory processes. nih.gov

| Compound Class | Activity Tested | Key Finding | Reference |

|---|---|---|---|

| Thiazolo[4,5-b]pyridine Derivatives | Antioxidant | Synthesized compounds were evaluated in vitro for their radical scavenging effect on DPPH radicals. | pensoft.netpensoft.net |

| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant | Some derivatives exhibited antioxidant activity approximately 1.4 times higher than ascorbic acid. | nih.gov |

| Tetrahydropyrimidine Derivatives | Anti-inflammatory | A series of derivatives showed significant anti-inflammatory activity in the rat paw edema model. | nih.gov |

| [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid Derivatives | Anti-inflammatory | Some synthesized compounds showed moderate anti-inflammatory activity when compared with diclofenac (B195802) sodium. | nih.gov |

| 1-Aryltetrahydroisoquinoline Derivatives | Local Anesthetic | Investigated derivatives showed high local anesthetic activity, with several being more active than lidocaine in 1% concentration. | nih.gov |

Bioinformatic Methods in Biological Activity Prediction

Computational, or in silico, methods are increasingly vital in modern drug discovery for predicting the biological activity of new compounds, thereby saving time and resources. nih.govnih.gov These techniques are applied to oximes and related heterocyclic systems to understand their structural properties and predict their biological targets.

Quantum-chemical calculations, such as the Density Functional Theory (DFT) B3LYP method, have been used to analyze the stable conformations and geometry of a tetrahydropyran-4-one oxime derivative, providing insights into the energetic equivalence of its syn and anti isomers. kaznu.kzresearchgate.net Molecular docking is another powerful bioinformatic tool used to simulate the interaction between a small molecule (ligand) and a biological target (receptor). mdpi.com This method was employed to study how different isomers of N-substituted indole-3-carbaldehyde oximes bind to the active site of the urease enzyme, helping to explain their inhibitory activity. nih.gov

Furthermore, web-based platforms like SwissTargetPrediction can forecast the likely protein targets of a compound based on its structural similarity to a large library of known active substances. mdpi.com The PASS (Prediction of Activity Spectra for Substances) Online service has also been used to predict the anti-inflammatory activity of tetrahydropyran (B127337) derivatives, helping to identify the most promising candidates for synthesis and further testing. researchgate.net These computational approaches provide essential information for rational drug design, from understanding fundamental molecular properties to predicting therapeutic potential. mdpi.com

Mechanism of Action Studies (if reported)

While the precise mechanism of action for this compound itself is not extensively detailed, studies on the parent ketone and other related oximes provide valuable insights into potential pathways.

One proposed mechanism for 2,6-diaryl-4H-tetrahydrothiopyran-4-ones involves their function as prodrugs. nih.gov It is hypothesized that under physiological conditions, the sulfur atom in the thiopyran ring can be oxidized to a sulfoxide (B87167). nih.gov This S-oxidation can facilitate a β-elimination reaction, which regenerates a diarylideneacetone (DAA). nih.gov These DAAs are known Michael acceptors that can react irreversibly with biological thiols, such as those found in enzymes like trypanothione (B104310) reductase, which is crucial for certain parasites. nih.gov This cascade of redox reactions represents a plausible mechanism of action that could also be relevant for the corresponding oxime derivatives.

Vii. Applications Beyond Medicinal Chemistry

Role as Building Blocks for Complex Chemical Structures

Tetrahydrothiopyran-4-one (B549198) oxime serves as a valuable intermediate for the synthesis of more complex molecular architectures, particularly other heterocyclic systems. The reactivity of the oxime functional group is central to its utility as a synthetic precursor.

One of the most significant transformations of ketoximes is the Beckmann rearrangement , an acid-catalyzed reaction that converts an oxime into an amide. quimicaorganica.org In the case of a cyclic ketoxime like Tetrahydrothiopyran-4-one oxime, this rearrangement would lead to the formation of a lactam, which is a cyclic amide. wikipedia.org This transformation is of considerable importance as lactams are key structural motifs in a wide array of natural products and pharmaceuticals. The resulting sulfur-containing lactam would be a novel heterocyclic scaffold, offering opportunities for further chemical modification and exploration of its biological and material properties.

Furthermore, the core structure of this compound makes it a candidate for the synthesis of spirocyclic compounds . Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry and materials science due to their rigid, three-dimensional structures. nih.gov The ketone precursor, tetrahydrothiopyran-4-one, can be used in reactions to form spiro-heterocycles, and the oxime derivative provides an alternative handle for such transformations. nih.gov For instance, double 1,3-dipolar cycloaddition reactions with the oxime or its derivatives could potentially lead to the formation of novel spiro[thiopyran-4,x]-heterocycles.

Detailed research has demonstrated the synthesis of substituted tetrahydrothiopyran-4-one oximes, such as cis-2r,6c-distyryltetrahydro thiopyran-4-one oxime, which was synthesized through the oximation of the corresponding ketone. This highlights the accessibility of these oxime building blocks for further synthetic elaborations.

Potential in Materials Science Research

The application of oxime chemistry in materials science has been a growing area of interest, and this compound possesses characteristics that make it a promising candidate for research in this field.

The oxime functional group can participate in oxime ligation , a type of "click chemistry" reaction that is highly efficient and proceeds under mild conditions. This reaction can be used to form dynamic covalent bonds, which are reversible and can be controlled by external stimuli. This property is particularly valuable in the development of self-healing polymers and hydrogels . While specific research on polymers derived from this compound is not yet prevalent, the principles of oxime-based polymer chemistry suggest its potential utility. acs.org The incorporation of the sulfur-containing thiopyran ring into a polymer backbone could also impart unique properties, such as a high refractive index, enhanced mechanical properties, and the ability to coordinate with heavy metals. nih.gov Research into polymers containing sulfur has shown their potential in applications ranging from advanced optics to next-generation batteries. youtube.com

Moreover, the ability of oximes to form metal complexes opens up possibilities for creating novel coordination polymers and functional materials. at.uaresearchgate.netnih.gov The nitrogen and oxygen atoms of the oxime group can chelate to metal ions, and the sulfur atom in the thiopyran ring could also participate in coordination. Such metal complexes could exhibit interesting catalytic, magnetic, or optical properties.

The solid-state behavior of related oxime-containing molecules also suggests potential applications in crystal engineering . The study of a similar compound, 4-(tetrahydro-4H-thiopyran-1-oxide-4-ylidene)-cyclohexanone oxime, revealed the formation of a two-dimensional network through intermolecular hydrogen bonds. This capacity for self-assembly into ordered supramolecular structures is a key aspect of designing crystalline materials with specific properties.

Viii. Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The practical utility of Tetrahydrothiopyran-4-one (B549198) oxime is intrinsically linked to its availability through efficient and selective synthetic methods. Future research will likely focus on optimizing the synthesis of its precursor, Tetrahydrothiopyran-4-one, and the subsequent oximation step.

Current synthetic strategies for the Tetrahydrothiopyran-4-one core often involve multi-step procedures. researchgate.net Innovations in this area could draw from advancements in cycloaddition reactions, such as the Diels-Alder reaction, to construct the thiopyran ring with high control over stereochemistry. nih.govrsc.org The development of one-pot processes that combine ring formation and functionalization would significantly enhance efficiency. researchgate.net

For the oximation step itself, which converts the ketone to the oxime, studies on related heterocyclic ketones have shown that reaction conditions can be fine-tuned to improve yields. For instance, the choice of base and temperature during the reaction with hydroxylamine (B1172632) hydrochloride can be critical. researchgate.netkaznu.kz Future work should systematically investigate these parameters for Tetrahydrothiopyran-4-one to maximize the yield and purity of the resulting oxime. Furthermore, developing diastereoselective protocols for substituted versions of the parent compound will be crucial for exploring the structure-activity relationships of its derivatives. researchgate.net

In-Depth Mechanistic Studies of Biological Activities

Preliminary studies on analogous compounds suggest that Tetrahydrothiopyran-4-one oxime and its derivatives may possess notable biological activities. Oximes derived from similar heterocyclic ketones have demonstrated antibacterial and antifungal properties. researchgate.netkaznu.kznih.gov The introduction of an oxime group can significantly alter the biological profile of a molecule compared to its carbonyl precursor, potentially enhancing its activity or conferring new properties. nih.gov

A critical future direction is to move beyond preliminary screening and conduct in-depth mechanistic studies. It is essential to understand how these molecules exert their biological effects at a molecular level. For instance, if a derivative shows antibacterial activity, research should aim to identify its specific cellular target. Does it inhibit cell wall synthesis, interfere with protein synthesis, or disrupt DNA replication? Techniques such as DNA binding studies could reveal if the compound interacts directly with genetic material, a mechanism observed in other heterocyclic compounds. nih.gov Understanding these mechanisms is fundamental for the rational design of more potent and selective therapeutic agents.

Exploration of New Derivatization Strategies for Targeted Applications

The core structure of this compound serves as a versatile template for chemical modification. Future research will undoubtedly explore extensive derivatization to create a library of new chemical entities with tailored properties for specific applications.

One promising strategy involves the modification of the oxime group itself. The synthesis of oxime ethers and esters has proven effective for modulating the biological activity and physicochemical properties of other bioactive molecules. researchgate.netnih.gov For example, creating a series of O-alkyl or O-aryl ethers of this compound could lead to compounds with enhanced antifungal potency. nih.gov

Additionally, the thiopyran ring offers sites for further functionalization. Introducing substituents at various positions on the ring can influence the molecule's conformation, polarity, and interactions with biological targets. Drawing inspiration from other heterocyclic systems, strategies could include attaching diverse chemical moieties like chalcones or other pharmacophores to the core structure. mdpi.com Such derivatization, guided by structure-activity relationship (SAR) studies, will be key to unlocking the full potential of this scaffold for applications in medicinal chemistry and materials science. acs.org

Advanced Computational Modeling for Rational Design of New Analogues

Modern drug discovery and materials science heavily rely on computational tools to accelerate the design and development process. For this compound, advanced computational modeling represents a significant avenue for future research.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure and conformational preferences. researchgate.netkaznu.kz This information is crucial for understanding its reactivity and how it might interact with a biological receptor. Such studies can help predict the most stable arrangements of the molecule and its derivatives, guiding synthetic efforts toward the most promising candidates. kaznu.kz

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate chemical structure with biological activity. nih.gov By analyzing a series of derivatives, these models can identify key structural features responsible for a desired effect. This allows for the rational, in silico design of new analogues with potentially enhanced activity, prioritizing synthetic targets and reducing the need for extensive, resource-intensive screening of large compound libraries. mdpi.com

Integration with High-Throughput Screening Methodologies

To efficiently explore the biological potential of this compound and its derivatives, integration with high-throughput screening (HTS) is essential. HTS allows for the rapid testing of thousands of compounds against a variety of biological targets, significantly accelerating the discovery of new leads.

Future research should focus on developing and validating robust HTS assays relevant to the potential applications of these compounds, such as assays for antimicrobial, anticancer, or enzyme inhibitory activity. nih.gov Virtual screening, a computational HTS approach, can also be employed to computationally screen large virtual libraries of derivatives against known protein structures, helping to prioritize compounds for synthesis and biological testing. researchgate.net

A crucial aspect of this integration will be the use of advanced data analysis and computational tools to manage and interpret the large datasets generated by HTS. This includes the use of predictive models to filter out potential false positives or compounds with undesirable properties, ensuring that follow-up efforts are focused on the most promising hits. nih.gov

Potential for Industrial Applications of this compound

The structural attributes of this compound suggest its potential for a range of industrial applications. Its precursor, Tetrahydrothiopyran-4-one, is already utilized as a building block in the pharmaceutical and flavor and fragrance industries, indicating a potential pathway for its derivatives. scimplify.comchemicalbook.com

The inherent biological activity of oxime-containing compounds points towards significant potential in the pharmaceutical and agrochemical sectors. nih.govnih.gov Derivatives could be developed as novel antibacterial or antifungal agents for human health or crop protection. The presence of patents related to the parent ketone scaffold underscores the commercial interest in this class of compounds. nih.gov

Beyond its biological activity, this compound can serve as a valuable chemical intermediate . The oxime group is a versatile functional handle that can be converted into other functionalities, making it a useful building block for the synthesis of more complex molecules in the fine chemicals industry. chemicalbook.com Future exploration of its reactivity and applications will likely unveil new opportunities for its use in materials science and other industrial fields.

Q & A

Q. What are the standard synthetic routes for Tetrahydrothiopyran-4-one oxime?

this compound is typically synthesized by reacting tetrahydrothiopyran-4-one with hydroxylamine hydrochloride under reflux conditions in ethanol or methanol. Sodium bicarbonate is often used to buffer the reaction medium, ensuring optimal pH for nucleophilic addition to the carbonyl group . For example, in a study by Yergaliyeva et al., stoichiometric amounts of hydroxylamine and ketone precursors were heated at 60–80°C for 4–6 hours, yielding oxime derivatives with >90% purity after recrystallization .

Q. How is the structure of this compound confirmed experimentally?

Structural confirmation relies on NMR spectroscopy (¹H and ¹³C) to identify characteristic peaks, such as the oxime proton (δ 8–10 ppm) and carbonyl carbon (δ 150–160 ppm). X-ray crystallography is employed for definitive stereochemical analysis, resolving tautomeric forms (E/Z isomers) and hydrogen-bonding networks . For instance, ¹³C NMR data from NIST reference libraries (δ 170–175 ppm for the thiopyranone carbonyl) are cross-validated with experimental results .

Q. What safety precautions are required when handling this compound?

While specific SDS data for the oxime derivative are limited, safety protocols for its precursor (tetrahydrothiopyran-4-one) include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation or skin contact. Storage recommendations include airtight containers in cool, dry conditions . Toxicity studies suggest analogous oximes may cause respiratory irritation, warranting additional risk assessments .

Advanced Research Questions

Q. How does this compound serve as an intermediate in pharmaceutical synthesis?

The oxime derivative is a key precursor in reductive amination reactions. For example, it was utilized in the scalable synthesis of (±)-Tapentadol, an FDA-approved analgesic, where the oxime group was reduced to an amine using catalytic hydrogenation (H₂/Pd-C) . Computational modeling (DFT) further optimizes reaction pathways to minimize byproducts like sulfoxide derivatives .

Q. What computational methods are applied to study its conformational stability?